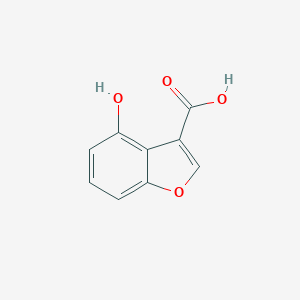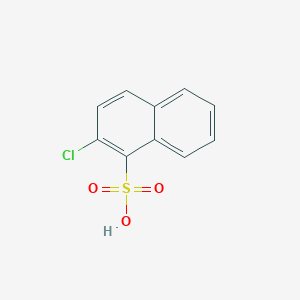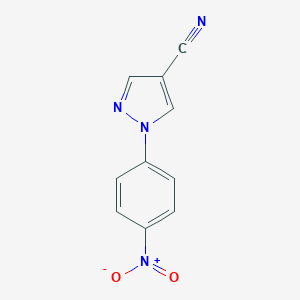
二苯基二(邻甲苯基)硅烷
描述
科学研究应用
有机电致磷光器件中的应用
二苯基二(邻甲苯基)硅烷(UGH1)被用作有机电致磷光二极管(OLEDs)发射层中的宿主材料,展示了深蓝色磷光器件具有高外部量子效率(Ren et al., 2004)。
硅烷烯和硅烷丙烯酸酯聚合过程
二苯基硅烷,一个相关化合物,被用于光聚合混合物中,导致形成对氧敏感性低且具有各种工业应用的聚合物(El-Roz et al., 2008)。
与单氧环烷的反应用于表面涂料组合物
二苯基二-(2-氨基乙氧基)硅烷,一个衍生物,被用于与单氧环烷反应,以创建具有不同性质和工业用途的表面涂料组合物,例如水性烘烤涂料(Emblem, 2007)。
高效深蓝色有机电致磷光
二苯基二(邻甲苯基)硅烷被用于创建使用电荷捕获磷光客体的高效深蓝色有机电致磷光器件,展示了高量子效率和功率效率(Holmes et al., 2003)。
在蓝色磷光OLEDs中
一种双极蓝色宿主材料,二苯基二(4-(3,5-双咔唑-9-基)苯基)苯基硅烷,被合成用于蓝色磷光有机发光二极管(OLEDs)中,显示出显著的器件性能改进(Kim et al., 2017)。
用于硅醇肽同位素前体的顺序C-Si键形成
二苯基硅烷被用于组装含硅醇二肽片段的碳-硅骨架,有助于蛋白酶抑制剂的开发(Nielsen & Skrydstrup, 2008)。
在蓝色TADF OLEDs中
二苯基二-邻甲苯基硅烷被用作新的含硅核心宿主材料的比较,提高了蓝色热激活延迟荧光有机发光二极管的性能(Choi et al., 2017)。
用于含硅肽和氮硅杂环化合物的碳-硅键形成
二苯基硅烷是合成功能化肽硅醇同位素的研究的一部分,对药物化学应用如蛋白酶抑制有一定作用(Min et al., 2013)。
在橡胶复合材料的硅-硅烷体系中
二苯基胍啉,一种类似物,被研究用于增强天然橡胶复合材料中硅-硅烷体系的硅化反应,与轮胎制造相关(Hayichelaeh et al., 2018)。
在Ormosil/磺化聚醚醚酮基复合质子导电膜中
一种带有磺酸功能的改性硅烷,与二苯基二(邻甲苯基)硅烷相关,被用于创建复合膜,可能应用于聚合物电解质燃料电池(Licoccia et al., 2006)。
属性
IUPAC Name |
bis(2-methylphenyl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Si/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXVCEINEQQSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393284 | |
| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)diphenylsilane | |
CAS RN |
18849-24-6 | |
| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLDI(O-TOLYL)SILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



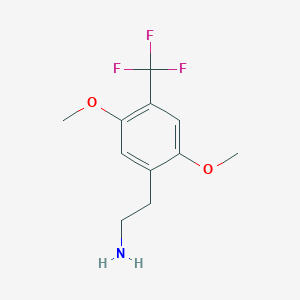
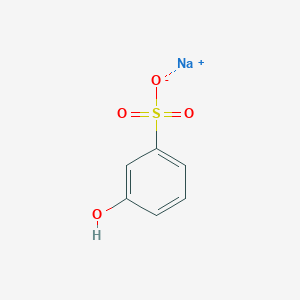
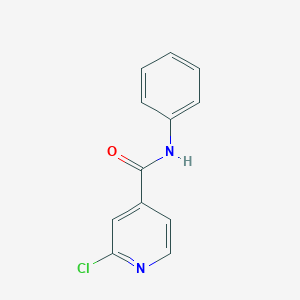
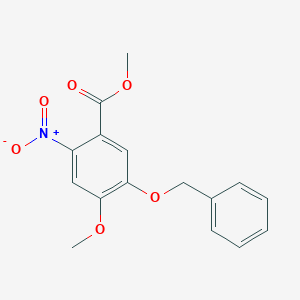
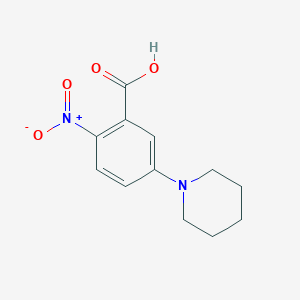
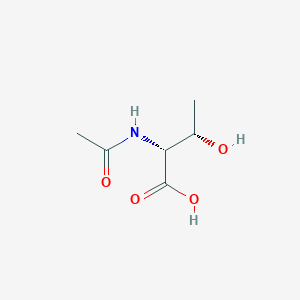
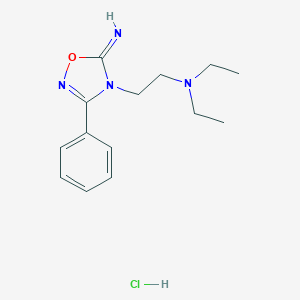
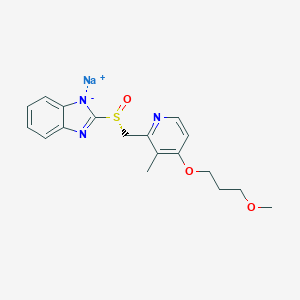
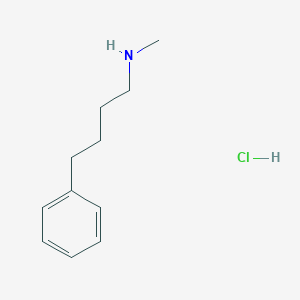
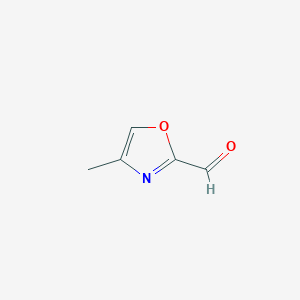
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)
